molecular formula C12H12N2O B2689962 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1546562-99-5

3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2689962
CAS RN: 1546562-99-5
M. Wt: 200.241
InChI Key: WKAYVIICLCURSY-UHFFFAOYSA-N
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Description

Pyrazole compounds, which include 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, are known for their diverse pharmacological effects . They are often used in the synthesis of various drugs and have been shown to exhibit potent antileishmanial and antimalarial activities .


Synthesis Analysis

While specific synthesis methods for 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde are not available, pyrazole derivatives are typically synthesized through a multi-step process involving the reaction of hydrazine with diketones or ketoesters .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy . Unfortunately, specific structural data for 3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is not available.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a study, hydrazine-coupled pyrazoles (including compound 13) displayed superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy.

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Reagent for Carbohydrate Detection

3-Methyl-1-phenyl-2-pyrazolin-5-one, a related pyrazole compound, has been used as a reagent for detecting reducing carbohydrates by ESI/MALDI-MS. Its unique chemical properties make it suitable for carbohydrate analysis .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrazole derivatives have been shown to exhibit antileishmanial and antimalarial activities, suggesting they may interact with specific enzymes or receptors in these organisms .

Future Directions

The future directions for research on a compound depend on its potential applications. Given the pharmacological activities of pyrazole derivatives, future research could focus on exploring their potential as therapeutic agents .

properties

IUPAC Name

3-methyl-1-(3-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAYVIICLCURSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C(=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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